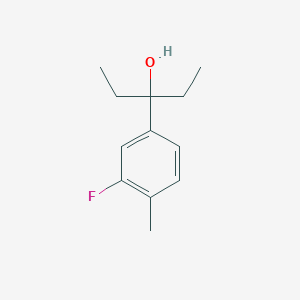

3-(3-Fluoro-4-methylphenyl)-3-pentanol

説明

3-(3-Fluoro-4-methylphenyl)-3-pentanol is a fluorinated tertiary alcohol featuring a pentanol backbone substituted with a 3-fluoro-4-methylphenyl group at the third carbon (Figure 1). For example, compounds like (E)-3-(3-fluoro-4-methylphenyl)prop-2-en-1-ol (SI-31) are synthesized via Wittig reactions or halogenation steps, as described for SI-29 and SI-30 in . The fluorine and methyl substituents on the aromatic ring likely influence the compound’s electronic properties, volatility, and biological interactions, making it a candidate for agricultural or pharmaceutical applications.

特性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-12(14,5-2)10-7-6-9(3)11(13)8-10/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIDVPDJKIZQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)C)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-3-pentanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Fluoro-4-methylphenyl)-3-pentanol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.

化学反応の分析

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.

Major Products

Oxidation: 3-(3-Fluoro-4-methylphenyl)-3-pentanone or 3-(3-Fluoro-4-methylphenyl)pentanoic acid.

Reduction: 3-(3-Fluoro-4-methylphenyl)pentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(3-Fluoro-4-methylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-3-pentanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the phenyl ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogs: Substituent Effects

The biological activity of phenyl-substituted alcohols is highly dependent on the nature and position of substituents. Key comparisons include:

Key Findings :

Functional Analogs: Alcohol Isomers and Volatile Organic Compounds (VOCs)

3-Pentanol and its isomers demonstrate varied efficacy in plant defense priming. Comparisons with other VOCs are critical:

Key Findings :

- 3-Pentanol vs. Isomers: 3-Pentanol outperforms 1- and 2-pentanol in priming defense pathways, likely due to its tertiary structure enhancing volatility or receptor binding .

- Concentration Dependence: 3-Pentanol requires higher concentrations (1 mM) than 2-butanone (10 nM) for comparable effects, limiting its cost-effectiveness .

- Volatility Challenges: Rapid evaporation of 3-pentanol in open-field conditions reduces consistency, a limitation shared with other VOCs like 2,3-butanediol .

Fluorinated Analogs: Stability and Bioactivity

Fluorination often improves metabolic stability and bioavailability.

生物活性

3-(3-Fluoro-4-methylphenyl)-3-pentanol is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Fluoro-4-methylphenyl)-3-pentanol can be represented as follows:

Where:

- is the pentanol chain,

- is the fluorinated phenyl group.

The presence of the fluorine atom and the methyl group on the aromatic ring contributes to its unique chemical reactivity and biological properties.

The biological activity of 3-(3-Fluoro-4-methylphenyl)-3-pentanol is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways.

- Receptor modulation : The binding affinity to specific receptors can lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-(3-Fluoro-4-methylphenyl)-3-pentanol exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism of action typically involves disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. Compounds with analogous structures have demonstrated:

- Inhibition of cell proliferation in cancer cell lines.

- Induction of apoptosis through modulation of signaling pathways related to cell growth.

Data Table: Summary of Biological Activities

| Activity | Compound Similarity | Target Organisms/Cells | IC50 Values (µM) | Mechanism |

|---|---|---|---|---|

| Antibacterial | 2-Chloro-5-fluorophenol | E. coli, S. aureus | Varies (mg/mL) | Disruption of cell wall integrity |

| Anticancer | Various phenolic derivatives | L1210 mouse leukemia cells | Nanomolar range | Induction of apoptosis |

Research Findings and Case Studies

Several studies have investigated the biological effects of compounds related to 3-(3-Fluoro-4-methylphenyl)-3-pentanol:

- Antibacterial Studies : Research has shown that derivatives with similar structural features have significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds like 2-chloro-5-fluorophenol have demonstrated effectiveness against strains such as E. coli and S. aureus.

- Anticancer Activity : In vitro studies on related phenolic compounds revealed their potential in inhibiting cancer cell lines such as L1210 mouse leukemia cells, indicating a possible therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。